2-(3-Chloro-benzoyl)-cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC20517208
Molecular Formula: C14H15ClO3
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15ClO3 |
|---|---|
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | 2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18) |
| Standard InChI Key | NSALXIWKYUKRPY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (1R,2R)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid, with a molecular formula of C₁₄H₁₅ClO₃ and a molecular weight of 278.72 g/mol . Its structure comprises a cyclohexane ring substituted at the 1- and 2-positions with a carboxylic acid group and a 3-chlorobenzoyl moiety, respectively. The trans-configuration of these groups is critical for its stereochemical stability and reactivity .
The electron-withdrawing 3-chlorobenzoyl group enhances the acidity of the carboxylic acid (pKa ≈ 3.5–4.0), facilitating deprotonation under basic conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Friedel-Crafts Acylation: Cyclohexanone reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-(3-chlorobenzoyl)cyclohexanone.
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Oxidation: The ketone intermediate is oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or via hydrolysis under basic conditions .
A patent by WO2013007712A1 details a related method for cyclohexanecarboxylic acid derivatives, wherein nitrile precursors are hydrolyzed under high-temperature, high-pressure conditions (200–250°C) using aqueous NaOH . For example, l-(2-ethyl-butyl)-cyclohexanecarbonitrile was converted to its carboxylic acid counterpart with 93.9% yield after 17 hours at 250°C .
Industrial Optimization
Industrial production emphasizes cost-effective and scalable protocols:
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Continuous Flow Reactors: Enhance reaction efficiency and reduce byproduct formation.
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Catalyst Recycling: Lewis acids like AlCl₃ are recovered and reused to minimize waste.
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Purity Control: Post-synthesis purification via liquid-liquid extraction (e.g., heptane/water partitioning) ensures >98% purity, as demonstrated in patent examples .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile intermediate:
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